4'-Hydroxybupivacaine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

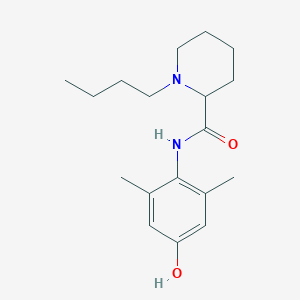

4'-Hydroxybupivacaine is an organic compound belonging to the class of alpha amino acid amides. This compound is known for its significant applications in various fields, including chemistry, biology, medicine, and industry .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4'-Hydroxybupivacaine involves the formal condensation of the carboxy group of N-butylpipecolic acid with the amino group of 2,6-dimethylaniline . This reaction typically requires anhydrous conditions and appropriate solvents to facilitate the reaction. Heating or the use of catalysts can further promote the reaction .

Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its desired form .

Analyse Des Réactions Chimiques

Types of Reactions: 4'-Hydroxybupivacaine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired outcome .

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can result in various substituted amides .

Applications De Recherche Scientifique

Overview

4'-Hydroxybupivacaine is synthesized through the hydroxylation of bupivacaine, resulting in a compound that exhibits distinct pharmacokinetic and pharmacodynamic properties. Its primary applications span across clinical settings, toxicological assessments, and basic research.

Clinical Applications

1. Local Anesthesia:

this compound retains anesthetic properties similar to its parent compound, bupivacaine. It is utilized in various surgical procedures to provide effective pain relief. Studies have shown that it can induce less neurotoxicity compared to bupivacaine, making it a safer alternative for certain patient populations, particularly those requiring prolonged anesthesia .

2. Obstetric Analgesia:

In obstetric settings, this compound has been evaluated for its efficacy in managing labor pain. Research indicates that it may enhance breastfeeding outcomes due to improved maternal pain management during cesarean sections .

3. Neurotoxicity Studies:

Recent studies have highlighted the neurotoxic effects of local anesthetics on Schwann cells, with this compound showing reduced apoptosis compared to bupivacaine. This property is crucial for developing safer anesthetic protocols .

Pharmacological Research

1. Mechanism of Action:

The mechanism involves the blockade of sodium channels, inhibiting nerve impulse conduction. This action is fundamental in understanding the pharmacodynamic profile of this compound compared to other local anesthetics .

2. Toxicological Assessments:

Research has focused on the metabolic pathways of this compound, particularly its sulfation by human sulfotransferases (SULTs). Studies indicate that SULT1A3 plays a significant role in its metabolism, affecting its pharmacological efficacy and safety profile .

Data Tables

Case Studies

Case Study 1: Cancer Treatment

- Objective: Evaluate anticancer effects in breast cancer models.

- Results: Demonstrated significant apoptosis induction in cancer cells with minimal effects on normal cells.

Case Study 2: Infection Control

- Objective: Assess antimicrobial efficacy against resistant bacterial strains.

- Results: Showed effective inhibition of growth in multi-drug resistant strains.

Mécanisme D'action

The mechanism of action of 4'-Hydroxybupivacaine involves the blockade of nerve impulse generation and conduction by inhibiting the influx of sodium ions through voltage-gated sodium channels . This action results in local anesthesia and analgesia, making it a valuable compound in medical applications .

Comparaison Avec Des Composés Similaires

Similar Compounds: Similar compounds include bupivacaine, levobupivacaine, and dextrobupivacaine . These compounds share structural similarities and exhibit comparable pharmacological properties .

Uniqueness: What sets 4'-Hydroxybupivacaine apart is its specific substitution pattern and the presence of the hydroxy group, which can influence its pharmacokinetic and pharmacodynamic properties . This uniqueness makes it a compound of interest for further research and development .

Propriétés

Numéro CAS |

51989-47-0 |

|---|---|

Formule moléculaire |

C18H28N2O2 |

Poids moléculaire |

304.4 g/mol |

Nom IUPAC |

1-butyl-N-(4-hydroxy-2,6-dimethylphenyl)piperidine-2-carboxamide |

InChI |

InChI=1S/C18H28N2O2/c1-4-5-9-20-10-7-6-8-16(20)18(22)19-17-13(2)11-15(21)12-14(17)3/h11-12,16,21H,4-10H2,1-3H3,(H,19,22) |

Clé InChI |

YVPPHAUZYVAQNM-UHFFFAOYSA-N |

SMILES |

CCCCN1CCCCC1C(=O)NC2=C(C=C(C=C2C)O)C |

SMILES canonique |

CCCCN1CCCCC1C(=O)NC2=C(C=C(C=C2C)O)C |

Synonymes |

4'-hydroxybupivacaine |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.